molecular formula C16H18N2O B312035 2-phenyl-N-(pyridin-2-ylmethyl)butanamide

2-phenyl-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B312035
M. Wt: 254.33 g/mol
InChI Key: KIVCJYOKJOVYTP-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-2-ylmethyl)butanamide is an organic compound belonging to the class of phenylacetamides It is characterized by a phenyl group attached to a butanamide backbone, with a pyridylmethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)butanamide typically involves the reaction of 2-pyridylmethylamine with phenylbutyric acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions usually include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-phenyl-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetamide: A simpler analog without the pyridylmethyl substituent.

    N-phenylbutanamide: Lacks the pyridyl group.

    2-pyridylmethylamine: Contains the pyridylmethyl group but lacks the phenylbutanamide structure.

Uniqueness

2-phenyl-N-(pyridin-2-ylmethyl)butanamide is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C16H18N2O/c1-2-15(13-8-4-3-5-9-13)16(19)18-12-14-10-6-7-11-17-14/h3-11,15H,2,12H2,1H3,(H,18,19)

InChI Key

KIVCJYOKJOVYTP-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=N2

Origin of Product

United States

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